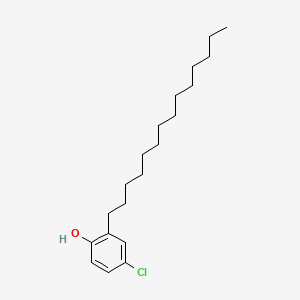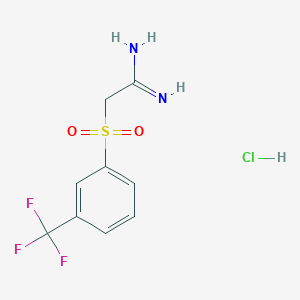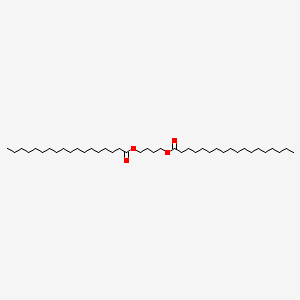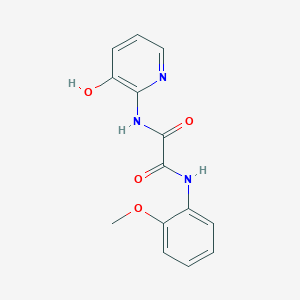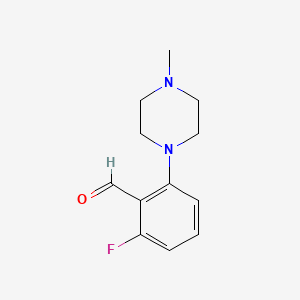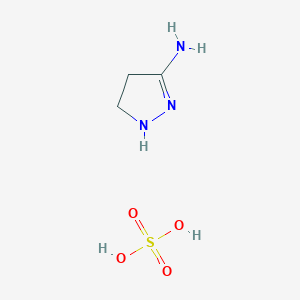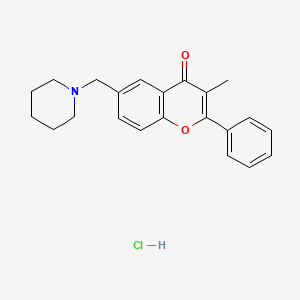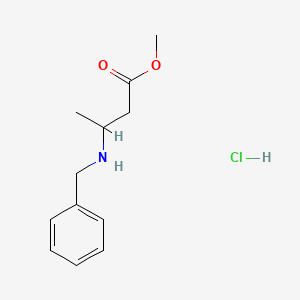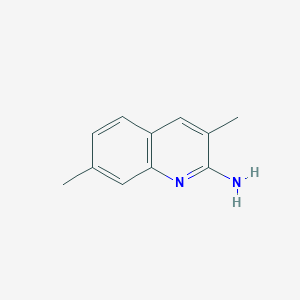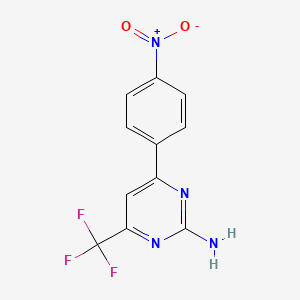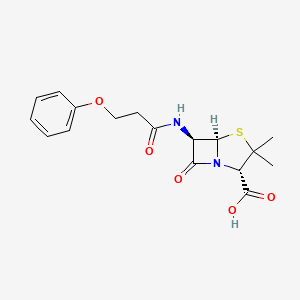
Homophenoxymethylpenicillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homophenoxymethylpenicillin is a synthetic penicillin derivative belonging to the beta-lactam class of antibiotics. It is structurally related to phenoxymethylpenicillin (penicillin V) and is designed to combat bacterial infections by inhibiting cell wall synthesis. This compound is particularly effective against gram-positive bacteria and is used in various medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of homophenoxymethylpenicillin involves several key steps:
Starting Material: The synthesis begins with the preparation of the core beta-lactam ring structure, which is common to all penicillins.
Phenoxyacetic Acid Derivative: A phenoxyacetic acid derivative is then introduced to the beta-lactam core through an acylation reaction.
Homologation: The phenoxyacetic acid moiety is homologated to introduce the homophenoxy group, enhancing the compound’s stability and bioavailability.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification:
Fermentation: Penicillin-producing microorganisms are cultured in large fermenters to produce the core beta-lactam structure.
Chemical Modification: The beta-lactam core is chemically modified to introduce the homophenoxy group, resulting in this compound.
Purification and Formulation: The compound is purified and formulated into various dosage forms, such as tablets and injectables, for medical use.
化学反应分析
Types of Reactions
Homophenoxymethylpenicillin undergoes several types of chemical reactions:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation: The phenoxy group can undergo oxidation under certain conditions, potentially affecting the compound’s stability.
Substitution: The phenoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Water and beta-lactamase enzymes are common reagents for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
Hydrolysis: The major product of hydrolysis is the inactive penicilloic acid.
Oxidation: Oxidation can lead to the formation of phenoxyacetic acid derivatives.
Substitution: Substitution reactions can yield a variety of modified penicillin derivatives with different pharmacological properties.
科学研究应用
Homophenoxymethylpenicillin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the action of beta-lactamase enzymes.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: The compound is used in the development of new antibiotics and in the formulation of pharmaceutical products.
作用机制
Homophenoxymethylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall assembly, leading to cell lysis and bacterial death. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions essential for cell wall cross-linking.
相似化合物的比较
Similar Compounds
Phenoxymethylpenicillin (Penicillin V): Homophenoxymethylpenicillin is structurally similar to phenoxymethylpenicillin but has enhanced stability and bioavailability.
Benzylpenicillin (Penicillin G): Another related compound, benzylpenicillin, is less stable in acidic environments compared to this compound.
Amoxicillin: A broader-spectrum penicillin derivative, amoxicillin, is more effective against a wider range of bacteria but may have different pharmacokinetic properties.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to other penicillin derivatives. Its homologated phenoxy group provides improved resistance to beta-lactamase enzymes, making it a valuable option for treating resistant bacterial strains.
属性
CAS 编号 |
1752-26-7 |
|---|---|
分子式 |
C17H20N2O5S |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(3-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2)13(16(22)23)19-14(21)12(15(19)25-17)18-11(20)8-9-24-10-6-4-3-5-7-10/h3-7,12-13,15H,8-9H2,1-2H3,(H,18,20)(H,22,23)/t12-,13+,15-/m1/s1 |
InChI 键 |
VYNSJZIBTBGKAJ-VNHYZAJKSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


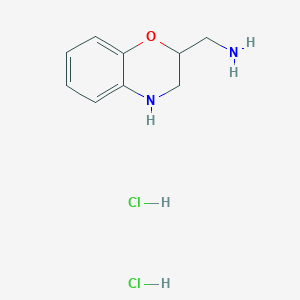
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)
